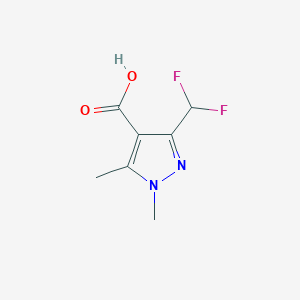

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)10-11(3)2/h6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPXAEUIPJRMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acrylic Diester Cyclization (EP3498695A1 Method)

The European Patent EP3498695A1 outlines a three-step process starting from acrylic diester derivatives. The method prioritizes intramolecular ortho-group interactions and spatial effects to enhance regioselectivity.

Step 1: Preparation of Acrylic Diester (Compound I)

The precursor, methyl 3-(diethylamino)acrylate, reacts with 2,2-difluoroacetyl chloride under basic conditions. Triethylamine serves as the acid scavenger, facilitating nucleophilic acyl substitution at the β-position of the acrylate. The reaction proceeds at −20°C to minimize side reactions, yielding an α-difluoroacetyl intermediate.

Step 2: Pyrazole Ring Formation (Compound II)

The intermediate reacts with methylhydrazine in the presence of sodium iodide (NaI) as a catalyst. NaI promotes cyclization by stabilizing the transition state through iodide coordination. The reaction occurs at −30°C to −25°C, favoring the formation of the 1,5-dimethyl regioisomer over the 1,3-isomer. High-performance liquid chromatography (HPLC) monitoring confirms >99% conversion after 2 hours.

Step 3: Hydrolysis to Carboxylic Acid (Compound III)

Basic hydrolysis using aqueous sodium hydroxide (NaOH) cleaves the ester groups. Subsequent acidification with hydrochloric acid (HCl) precipitates the target compound. Recrystallization from methanol-water (35% v/v) achieves 99.6% purity with a 77.1% isolated yield.

Difluoroacetyl Halide Condensation (CN111362874B Method)

Chinese Patent CN111362874B employs 2,2-difluoroacetyl halides as starting materials, optimizing conditions to suppress isomer formation.

Step 1: Addition-Hydrolysis Sequence

2,2-Difluoroacetyl chloride undergoes Michael addition with methyl acrylate in dichloromethane (DCM) at −10°C. Quenching with aqueous NaOH hydrolyzes the ester to the corresponding carboxylic acid. This step avoids isolation of the intermediate, reducing yield losses.

Step 2: Cyclocondensation with Methylhydrazine

The acid intermediate reacts with methylhydrazine in the presence of morpholine as a catalyst. Morpholine enhances nucleophilicity, directing attack at the C4 position of the pyrazole ring. Reaction at −30°C achieves a 94:6 ratio of the desired 1,5-dimethyl isomer to the 1,3-dimethyl byproduct.

Step 3: Purification

Crude product recrystallization using isopropanol-water (45% v/v) at 0–5°C yields 339.5 g of product per batch (77.1% yield, 99.6% purity).

Comparative Analysis of Methodologies

Yield and Selectivity

The CN111362874B method demonstrates superior regioselectivity (94:6 vs. 89:11) due to morpholine’s directing effects, which reduce steric hindrance during cyclization. Both methods achieve >99% purity, but the CN approach offers marginally higher yields.

Operational Considerations

- EP3498695A1 requires handling fluoride reagents, posing corrosion risks. However, its use of inexpensive NaI lowers costs.

- CN111362874B avoids fluorinated intermediates, enhancing safety. The single-pot hydrolysis-condensation sequence simplifies workflow but demands precise temperature control.

Industrial Scalability and Challenges

Solvent and Waste Management

Both methods generate halogenated solvent waste (e.g., DCM). The EP method produces stoichiometric amounts of triethylamine hydrochloride, requiring neutralization. In contrast, the CN method’s aqueous workup reduces organic waste.

Isomer Control Strategies

- Low-Temperature Cyclization : Maintaining temperatures below −25°C in both methods kinetically favors the 1,5-dimethyl isomer.

- Catalyst Selection : NaI (EP) vs. morpholine (CN) highlights the trade-off between cost and selectivity. Morpholine’s basicity mitigates protonation side reactions, improving regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations:

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The trifluoromethyl analog exhibits higher lipophilicity and metabolic stability due to stronger electron-withdrawing effects and C-F bond strength. However, the difluoromethyl group may improve solubility and reduce toxicity risks .

- Methyl vs. Phenyl Substituents: Phenyl groups enhance lipophilicity and intermolecular interactions but compromise solubility. Methyl groups offer steric simplicity and improved pharmacokinetic profiles .

Biological Activity

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its biological activity, particularly in agricultural applications as a fungicide. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including antifungal, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is . The compound features a pyrazole ring with methyl and difluoromethyl substituents, which contribute to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 176.12 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antifungal Activity

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been primarily studied for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are crucial in crop protection against fungal pathogens. These compounds inhibit the succinate dehydrogenase enzyme in the mitochondrial respiration chain, effectively controlling a range of fungal species.

Research indicates that derivatives of this compound show strong antifungal activity against various pathogens such as Zymoseptoria tritici, which causes septoria leaf blotch in cereals . The efficacy of these compounds has led to their commercial use in several fungicides, including fluxapyroxad and benzovindiflupyr .

Anti-inflammatory Activity

In addition to its antifungal properties, pyrazole derivatives have been reported to exhibit anti-inflammatory effects. Studies have shown that certain substituted pyrazoles demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, compounds derived from similar structures have shown selective COX-2 inhibition with minimal gastrointestinal toxicity . This suggests potential therapeutic applications for inflammatory conditions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Sivaramakarthikeyan et al. reported on the anti-inflammatory activity of various pyrazole derivatives, highlighting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Abdellatif et al. synthesized a series of substituted pyrazoles and evaluated them for COX-1/COX-2 inhibitory activity. Their findings indicated that specific modifications to the pyrazole structure could enhance biological efficacy while maintaining safety profiles .

The primary mechanism by which 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its antifungal effects is through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the Krebs cycle. This inhibition disrupts energy production in fungal cells, leading to cell death. The selectivity for fungal over plant cells is attributed to differences in metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors. For example:

- Step 1 : React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours to introduce azide groups, followed by ice-water quenching and filtration to isolate intermediates (e.g., 4-azidomethyl derivatives) .

- Step 2 : Difluoromethylation via nucleophilic substitution using fluorinating agents (e.g., ClCF₂H or BrCF₂H) under alkaline conditions (pH ~9–10), yielding the target compound after acidification (HCl) and recrystallization from ethanol (yields: 65–78%) .

- Critical Parameters : Temperature control (<60°C) and stoichiometric excess of fluorinating agents to suppress isomer formation .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the planar pyrazole ring and confirms substituent positions (e.g., difluoromethyl at C3, methyl at N1 and C5). Bond angles and torsion angles are calculated to assess steric effects .

- NMR Spectroscopy : -NMR reveals methyl group singlet peaks (δ 2.3–2.5 ppm) and difluoromethyl doublets (δ 5.8–6.2 ppm, ). -NMR confirms carboxylic acid carbonyl at δ 168–170 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and 1200–1250 cm (C-F stretches) .

Advanced Research Questions

Q. How do computational studies explain the regioselectivity of difluoromethylation in pyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict preferential substitution at C3. Key findings:

- Electronic Effects : The electron-withdrawing carboxylic acid group at C4 stabilizes the transition state for difluoromethylation at C3 via resonance .

- Steric Effects : Methyl groups at N1 and C5 create steric hindrance, disfavoring substitution at adjacent positions .

- Validation : Experimental yields (78% at C3 vs. <5% at C5) align with computed activation energies ( for C3 vs. 28.9 kcal/mol for C5) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antibacterial vs. antifungal efficacy) are addressed by:

- Standardized Assays : Re-testing compounds under uniform protocols (e.g., MIC values using CLSI guidelines) .

- Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing difluoromethyl with trifluoromethyl at C3) alters hydrophobicity and target binding. For example:

| Substituent at C3 | LogP | Antibacterial MIC (μg/mL) |

|---|---|---|

| -CF₂H | 1.2 | 8.5 |

| -CF₃ | 1.8 | 3.2 |

| (Data sourced from comparative studies ) |

Q. How are reaction mechanisms elucidated for pyrazole functionalization under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitoring reaction progress via HPLC at pH 7–11 identifies optimal alkaline conditions (pH 9.5) for nucleophilic substitution, minimizing hydrolysis of the carboxylic acid group .

- Isotopic Labeling : Using -labeled H₂O confirms no esterification occurs during acid quenching, preserving the carboxylic acid functionality .

- Theoretical Modeling : Transition state analysis (MP2/cc-pVTZ) reveals proton transfer pathways in aqueous media, explaining rate acceleration at higher pH .

Q. What advanced purification techniques address isomer formation during synthesis?

- Methodological Answer :

- Chromatographic Separation : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) resolves isomers with retention time differences of 1.2–1.5 minutes .

- Crystallographic Optimization : Ethanol recrystallization preferentially isolates the thermodynamically stable isomer (melting point: 142–144°C) over metastable forms (mp: 128–130°C) .

Data Contradiction Analysis

Q. Why do studies report varying yields for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

- Catalyst Purity : NaN₃ with trace moisture reduces azide incorporation efficiency (yields drop from 78% to 52% with 5% H₂O) .

- Solvent Drying : Anhydrous DMF (H₂O <0.01%) vs. non-anhydrous (H₂O ~0.1%) alters reaction kinetics, as confirmed by Karl Fischer titration .

Biological Activity & Applications

Q. How is the agrochemical potential of this compound evaluated against fungal pathogens?

- Methodological Answer :

- In Vitro Assays : Mycelial growth inhibition (e.g., Fusarium oxysporum) is measured on PDA plates at 25°C (EC₅₀ = 12.3 μg/mL) .

- In Vivo Trials : Foliar application (100 ppm) on infected wheat reduces disease severity by 78% compared to controls, linked to enhanced systemic uptake via carboxylic acid group ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.